5,6-Dichloro-2-(3,4-dichlorophenyl)isoindole-1,3-dione
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Overview
Description
5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as zinc chloride, at elevated temperatures. The reaction mixture is then purified through recrystallization to obtain the desired product .
Chemical Reactions Analysis
5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Scientific Research Applications
5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of pesticides and dyes.
2,4-Dichlorobenzyl chloride: Another chlorinated aromatic compound used in organic synthesis and industrial applications.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A compound with a similar heterocyclic structure, used in medicinal chemistry for its biological activities.
The uniqueness of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H5Cl4NO2 |
---|---|
Molecular Weight |
361.0 g/mol |
IUPAC Name |
5,6-dichloro-2-(3,4-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Cl4NO2/c15-9-2-1-6(3-10(9)16)19-13(20)7-4-11(17)12(18)5-8(7)14(19)21/h1-5H |
InChI Key |
CACQDFRWLWVMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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